3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Overview
Description
“3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid” is a unique chemical compound with the empirical formula C10H9N3O2 . It has a molecular weight of 203.20 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.20 . It is provided in solid form . The compound’s storage temperature is at room temperature .Scientific Research Applications
- 1,2,3-triazoles have found broad applications in drug discovery .
- They are used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .
Organic Synthesis and Drug Discovery
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation and Chemical Biology
Fluorescent Imaging
Materials Science
- Compounds derived from 1,2,4-triazoles have shown antimicrobial and antibacterial properties . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
- These compounds have been used for the synthesis of compounds that exhibited antifungal activity . They have also been used as inhibitors of cytochrome P450 14α-demethylase (CYP51) .
- Compounds derived from 1,2,4-triazoles have shown anticancer activity against various cancer cell lines .
- These compounds have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
- In agricultural science, these compounds have been used as potent fungicides, herbicides, and insecticides .
Antimicrobial and Antibacterial Properties
Antifungal Agents
Anticancer Agents
Antiviral Agents
Agricultural Science
Other Medical Applications
- 1,2,4-triazoles are used in the pharmaceutical industry . They are used for the synthesis of compounds that exhibited antimicrobial , antibacterial , antifungal , anticancer , and antiviral activities.
- In agricultural science, these compounds have been used as potent fungicides, herbicides, and insecticides .
Pharmaceutical Industry
Agricultural Science
Chemical Industry
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJPFLBFQZEFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390253 | |
Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
CAS RN |
857284-23-2 | |
Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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